tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Catalog No.
S12215951
CAS No.
M.F
C11H16N2O3S
M. Wt
256.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thia...

Product Name

tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-9(6-14)12-7/h14H,4-6H2,1-3H3

InChI Key

LVUCEALFZJFELC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)CO

Tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is an organic compound with the molecular formula C11_{11}H16_{16}N2_2O3_3S. This compound features a pyrrolo-thiazole core structure, which is characterized by a pyrrole ring fused to a thiazole ring. The presence of a tert-butyl group and a hydroxymethyl group enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound is known for its potential biological activities, particularly in the realm of pharmaceuticals. Its unique structure allows for various chemical modifications, which can lead to derivatives with enhanced properties.

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile in substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: The compound may undergo cyclization to form more complex ring structures, potentially leading to biologically active derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research into the biological activity of tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate suggests it may exhibit various pharmacological effects. Preliminary studies indicate potential anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in drug development. Its structural features may also contribute to interactions with specific biological targets, enhancing its therapeutic potential.

Several synthetic routes have been proposed for the preparation of tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate:

  • One-Pot Synthesis: This method involves the simultaneous reaction of starting materials under controlled conditions to produce the desired compound efficiently.
  • Multi-Step Synthesis: This approach entails several reaction steps, often including protection and deprotection strategies to yield the final product.
  • Reflux Conditions: Utilizing reflux conditions can enhance reaction rates and yields when synthesizing this compound from simpler precursors.

These methods are crucial for producing the compound in sufficient quantities for research and application.

Tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activities, it could serve as a lead compound in drug discovery.
  • Chemical Research: It may be used as an intermediate in the synthesis of more complex molecules.
  • Material Science: Its unique structure could lend itself to applications in developing novel materials with specific properties.

Interaction studies involving tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate focus on its binding affinity to various biological targets. These studies are essential for understanding its mechanism of action and therapeutic potential.

  • Protein Binding Studies: Evaluating how the compound interacts with proteins can provide insights into its biological efficacy.
  • Enzyme Inhibition Studies: Investigating whether the compound inhibits specific enzymes can reveal its potential as a therapeutic agent.

Several compounds share structural similarities with tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate:

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylateC10_{10}H13_{13}N2_{2}O2_{2}SContains an amino group
Tert-butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylateC10_{10}H13_{13}BrN2_{2}O2_{2}SContains a bromo substituent
Tert-butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylateC11_{11}H14_{14}N2_{2}O3_{3}Furo-pyrrole structure

The uniqueness of tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate lies in its hydroxymethyl group and thiazole ring fusion, which may confer distinct biological activities compared to other derivatives.

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

256.08816355 g/mol

Monoisotopic Mass

256.08816355 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types